molecular formula C8H11NO3 B12893258 methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate

methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B12893258
M. Wt: 169.18 g/mol
InChI Key: INLIQDRQQPAEEO-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism by which methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its acetyl and ester groups provide distinct reactivity patterns compared to other pyrrole derivatives, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 4-acetyl-2,3-dihydro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H11NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h4,7,9H,3H2,1-2H3

InChI Key

INLIQDRQQPAEEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(C1)C(=O)OC

Origin of Product

United States

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